N-[(4-methoxyphenyl)methyl]-4-methyl-6-methylsulfanylquinolin-2-amine
Overview
Description
N-[(4-methoxyphenyl)methyl]-4-methyl-6-methylsulfanylquinolin-2-amine is a complex organic compound with a unique structure that includes a quinoline core, a methoxyphenyl group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-4-methyl-6-methylsulfanylquinolin-2-amine typically involves multiple steps. One common method includes the alkylation of primary amines and the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-4-methyl-6-methylsulfanylquinolin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to reduce nitro groups to amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction typically results in amine derivatives.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-4-methyl-6-methylsulfanylquinolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism by which N-[(4-methoxyphenyl)methyl]-4-methyl-6-methylsulfanylquinolin-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the methoxyphenyl and methylsulfanyl groups can interact with proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methoxyphenyl)aminomethyl]-6-methoxyphenol
- 2-(anilinomethyl)phenol
- 4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline
Uniqueness
N-[(4-methoxyphenyl)methyl]-4-methyl-6-methylsulfanylquinolin-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its quinoline core is particularly significant for its potential interactions with biological molecules, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-methyl-6-methylsulfanylquinolin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-13-10-19(20-12-14-4-6-15(22-2)7-5-14)21-18-9-8-16(23-3)11-17(13)18/h4-11H,12H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAJWYAEZMINJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)SC)NCC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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